6-(Morpholin-4-ylmethyl)pyridin-2-amine CAS number and safety data sheet (SDS)
6-(Morpholin-4-ylmethyl)pyridin-2-amine CAS number and safety data sheet (SDS)
The following technical guide details the chemical entity 6-(Morpholin-4-ylmethyl)pyridin-2-amine , a critical heterocyclic building block in medicinal chemistry.
Functional Class: Heterocyclic Building Block / Pharmacophore Scaffold Primary Application: Kinase Inhibitor Synthesis (PI3K/mTOR), MmpL3 Inhibition (Antitubercular)
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a strategic fusion of a polar morpholine ring (solubility enhancer) and a 2-aminopyridine (hydrogen bond donor/acceptor motif), linked by a methylene bridge. This specific geometry allows it to serve as a hinge-binder in kinase drug discovery.
| Parameter | Specification |
| CAS Number | 400775-22-6 |
| IUPAC Name | 6-(Morpholin-4-ylmethyl)pyridin-2-amine |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| SMILES | NC1=CC=CC(CN2CCOCC2)=N1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Dilute HCl; Sparingly soluble in water (neutral pH) |
| pKa (Predicted) | ~6.8 (Pyridine N), ~8.3 (Morpholine N) |
| LogP (Predicted) | 0.5 – 0.9 (Lipinski compliant fragment) |
Synthesis & Manufacturing Protocols
Method A: Radical Functionalization (Cost-Effective Scale-Up)
Best for: Large-scale preparation starting from inexpensive commodity chemicals.
Rationale: This route utilizes 2-amino-6-methylpyridine (CAS 1824-81-3), a cheap industrial precursor. Direct bromination of the free amine is messy; therefore, protection is critical to prevent N-bromination and polymerization.
-
Protection: React 2-amino-6-methylpyridine with Acetic Anhydride (
) in refluxing toluene to yield N-(6-methylpyridin-2-yl)acetamide.-
Checkpoint: Monitor TLC (Ethyl Acetate/Hexane) for disappearance of starting amine.
-
-
Radical Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in
or Chlorobenzene at reflux. -
Nucleophilic Substitution: React the crude N-(6-(bromomethyl)pyridin-2-yl)acetamide with excess Morpholine (3.0 equiv) in Acetonitrile (
) with base. -
Deprotection: Hydrolyze the acetamide using 6N HCl at reflux (2-4 hours), followed by neutralization with NaOH to pH 10 to precipitate the free base product.
Method B: Reductive Amination (High Purity / Lab Scale)
Best for: High-purity library synthesis where avoiding halogenated byproducts is priority.
-
Oxidation: Convert (6-aminopyridin-2-yl)methanol to 6-aminopicolinaldehyde using activated
or Dess-Martin Periodinane. -
Reductive Amination:
Visual Workflow (DOT Diagram)
Figure 1: Dual synthetic pathways for CAS 400775-22-6 highlighting the "Scale-Up" vs. "High-Purity" routes.[1][5][4]
Predicted Safety Data Sheet (SDS) Analysis
Note: A specific SDS for CAS 400775-22-6 is rare in public domains. The following is a Predicted Safety Profile derived from Structure-Activity Relationship (SAR) analysis of the parent compounds (2-aminopyridine and morpholine). Treat as Hazardous.
Hazard Identification (GHS Classification)
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed). Basis: Aminopyridines are known neurotoxins.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage: Category 1 (Causes serious eye damage). Basis: Morpholine moiety is basic and corrosive.
-
Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).
Handling & PPE Protocols
| Protection Type | Specification |
| Respiratory | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if dusts/aerosols are formed. |
| Hand Protection | Nitrile rubber gloves (min thickness 0.11 mm). Break-through time > 480 min.[2] |
| Eye Protection | Tightly fitting safety goggles + Face shield. |
| First Aid | In case of contact: Rinse immediately with PEG-400 or water. If swallowed: Do NOT induce vomiting; transport to ER immediately (suspected GABA antagonist activity). |
Applications in Drug Discovery
A. Kinase Inhibition (The "Hinge Binder")
This scaffold is a "privileged structure" in kinase drug discovery.
-
Mechanism: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. It binds to the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, CDK).
-
Solubility: The morpholine ring, attached via a flexible methylene linker, projects into the solvent-exposed region of the ATP binding pocket. This dramatically improves the water solubility and pharmacokinetic (PK) profile of the final drug candidate compared to purely aromatic inhibitors.
B. MmpL3 Inhibition (Antitubercular Research)
Recent studies identify pyridine-2-methylamine derivatives as inhibitors of MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[6]
-
Role: The morpholine group acts as a polar "head" that interacts with specific residues (e.g., Asp645) in the MmpL3 proton-translocating channel.
Biological Pathway Visualization
Figure 2: Pharmacological utility of the scaffold in Oncology (Kinase inhibition) and Infectious Disease (MmpL3 inhibition).
References
-
Li, W., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextual reference for pyridine-methylamine synthesis and activity).
-
PubChem. (n.d.). Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
